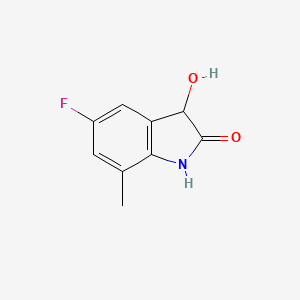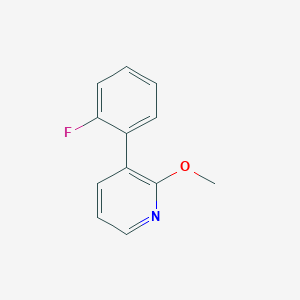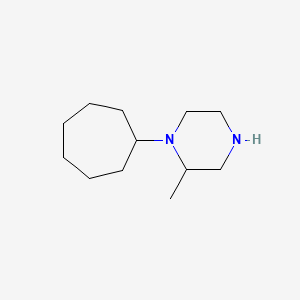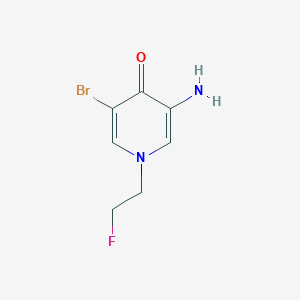
2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde is a chemical compound with the molecular formula C9H11F3O2 and a molecular weight of 208.18 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a cyclohexene ring, which also contains an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde involves several steps. One common method includes the reaction of cyclohexene with trifluoroethanol in the presence of a strong acid catalyst to form the trifluoroethoxycyclohexene intermediate. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to introduce the aldehyde group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in the synthesis of drug candidates, is ongoing.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function .
Comparaison Avec Des Composés Similaires
2-(2,2,2-Trifluoroethoxy)cyclohex-1-ene-1-carbaldehyde can be compared with similar compounds such as:
1-Cyclohexene-1-carboxaldehyde: This compound lacks the trifluoroethoxy group, making it less lipophilic and potentially less reactive in certain biological contexts.
2,6,6-Trimethylcyclohex-2-ene-1-carbaldehyde: This compound has a different substitution pattern on the cyclohexene ring, leading to different chemical and biological properties.
Bis(2,2,2-trifluoroethoxy)methane: This compound contains two trifluoroethoxy groups but lacks the cyclohexene ring and aldehyde group, resulting in different reactivity and applications.
Propriétés
Formule moléculaire |
C9H11F3O2 |
|---|---|
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroethoxy)cyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h5H,1-4,6H2 |
Clé InChI |
DOQGMUFSYWJSQA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C1)C=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13188226.png)

![(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13188255.png)


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan](/img/structure/B13188278.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13188285.png)
![5-({[(benzyloxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13188295.png)
![6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13188302.png)
![N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide](/img/structure/B13188305.png)
![2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13188306.png)

